Ethyl 3-(4-methylphenylamino)propanoate
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Overview
Description
Ethyl 3-(4-methylphenylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular compound is synthesized from ethyl propanoate and 4-methylphenylamine, and it has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenylamino)propanoate typically involves the reaction of ethyl acrylate with 4-methylphenylamine. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. After the reaction, the product is washed with organic solvents and recrystallized to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The raw materials are readily available, making the production cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 4-methylphenylamine and ethyl propanoate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl is commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
Hydrolysis: 4-methylphenylamine and ethyl propanoate.
Oxidation: Corresponding carboxylic acids and amines.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Ethyl 3-(4-methylphenylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenylamino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active amines, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenylamino)propanoate can be compared with other esters and amines:
Ethyl acetate: A common ester used as a solvent with a simpler structure.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
4-methylphenylamine: The amine counterpart, used in various chemical syntheses.
The uniqueness of this compound lies in its combination of ester and amine functionalities, making it versatile for various chemical reactions and applications.
Biological Activity
Ethyl 3-(4-methylphenylamino)propanoate, a compound with the potential for various biological activities, has garnered attention in scientific research due to its unique structural properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its ester functional group and an aromatic amine moiety. This structure allows it to participate in various biochemical interactions, influencing its biological activity. The compound can undergo hydrolysis to release the active amine, which may interact with cellular pathways involved in inflammation and pain modulation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The aromatic amine group can form hydrogen bonds with proteins, potentially altering their function.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Cellular Pathways : The released active amine can modulate pathways associated with inflammation and pain response.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies employing the DPPH radical scavenging method have shown that derivatives of this compound can outperform traditional antioxidants like ascorbic acid .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays have revealed cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and breast cancer (MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially mediated through specific signaling pathways such as HSP90 and TRAP1 .
Case Studies
- Anticancer Activity Assessment : A study evaluated the effects of this compound on U-87 glioblastoma cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against aggressive tumors .
- Antioxidant Efficacy : In a comparative study of various compounds, this compound derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, highlighting their potential in preventing oxidative damage in biological systems .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antioxidant, Anticancer | Interacts with enzymes and cellular pathways |
Ethyl 2-[(4-methylphenyl)amino]propanoate | Similar antimicrobial properties | Hydrogen bonding and enzyme inhibition |
Ethyl 3-(3-methylphenyl)propanoate | Antioxidant | Hydrolysis releasing active forms affecting metabolism |
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 3-(4-methylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)8-9-13-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
BGPSPHIGDXIGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)C |
Origin of Product |
United States |
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